5-(Quinolin-6-yl)cyclohexane-1,3-dione
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Overview
Description
5-(Quinolin-6-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a quinoline moiety attached to a cyclohexane-1,3-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-6-yl)cyclohexane-1,3-dione typically involves the condensation of quinoline derivatives with cyclohexane-1,3-dione. One common method includes the use of a Friedländer condensation reaction, where quinoline-6-carbaldehyde reacts with cyclohexane-1,3-dione in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-6-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-(Quinolin-6-yl)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Quinolin-6-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes like topoisomerase, leading to DNA damage and apoptosis in cancer cells. The quinoline moiety can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Cyclohexane-1,3-dione: A key intermediate in organic synthesis.
Quinolinyl-pyrazoles: Known for their pharmacological significance.
Uniqueness
5-(Quinolin-6-yl)cyclohexane-1,3-dione is unique due to its combined structural features of quinoline and cyclohexane-1,3-dione, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-quinolin-6-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H13NO2/c17-13-7-12(8-14(18)9-13)10-3-4-15-11(6-10)2-1-5-16-15/h1-6,12H,7-9H2 |
InChI Key |
MPKYMORMHOEGOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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